2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzonitrile ring, which is further substituted with two nitro groups at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile typically involves the nucleophilic substitution of a suitable benzylsulfanyl precursor with a dinitrobenzonitrile derivative. One common method involves the reaction of 2-chloro-4,6-dinitrobenzonitrile with benzyl mercaptan in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of benzylsulfoxide or benzylsulfone derivatives.
Reduction: Conversion to 2-(benzylsulfanyl)-4,6-diaminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of nitro groups can also contribute to its reactivity and potential cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfanyl)benzoic acid
- 2-(Benzylsulfanyl)benzylideneimidazolones
- 2-(Benzylsulfanyl)-7H-purin-6-ones
Uniqueness
2-(Benzylsulfanyl)-4,6-dinitrobenzonitrile is unique due to the combination of its benzylsulfanyl and dinitrobenzonitrile moieties, which confer distinct chemical reactivity and potential biological activities. The presence of both electron-withdrawing nitro groups and the electron-donating benzylsulfanyl group creates a compound with a unique electronic structure, making it valuable for various research applications.
Properties
IUPAC Name |
2-benzylsulfanyl-4,6-dinitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O4S/c15-8-12-13(17(20)21)6-11(16(18)19)7-14(12)22-9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLZGMMNMGGUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2C#N)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.